N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H21N5O5S and its molecular weight is 455.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound with significant biological activity. This article delves into its synthesis, mechanisms of action, and various biological effects supported by research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H21N5O5S, with a molecular weight of approximately 455.5 g/mol. It features a pyrimidinone ring, which is crucial for its biological properties, and a thioether linkage that enhances its chemical reactivity and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C21H21N5O5S |
Molecular Weight | 455.5 g/mol |
Structure | Includes pyrimidinone and thioether groups |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The detailed synthetic pathways are crucial for understanding how to produce this compound for further biological testing.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various Gram-positive and Gram-negative bacteria, revealing promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Mycobacterium tuberculosis | 8 µg/mL |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF-7 | 15 |
A549 | 12 |
Mechanistically, it appears to induce apoptosis in cancer cells through the activation of caspase pathways.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in nucleic acid synthesis and cell division. The presence of the pyrimidinone moiety is believed to mimic natural substrates, allowing it to effectively compete with them.
Case Studies
A notable case study involved the evaluation of this compound's effects on Mycobacterium tuberculosis. The study found that it not only inhibited bacterial growth but also reduced the formation of biofilms, which are critical for bacterial survival in hostile environments.
Another study assessed its potential as an anti-inflammatory agent by measuring cytokine levels in treated cells. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that the compound may have dual antimicrobial and anti-inflammatory effects.
Properties
IUPAC Name |
N-[4-amino-2-(2-anilino-2-oxoethyl)sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S/c1-30-14-9-8-12(10-15(14)31-2)19(28)24-17-18(22)25-21(26-20(17)29)32-11-16(27)23-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZJKKTWOYOFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC=C3)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.